![molecular formula C21H26N4O4 B2837090 1-(3-methoxypropyl)-9-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 902037-68-7](/img/structure/B2837090.png)

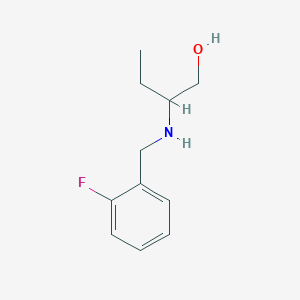

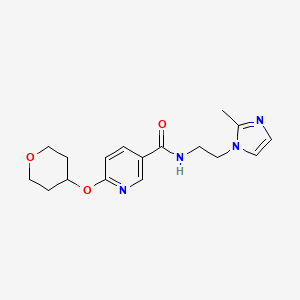

1-(3-methoxypropyl)-9-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

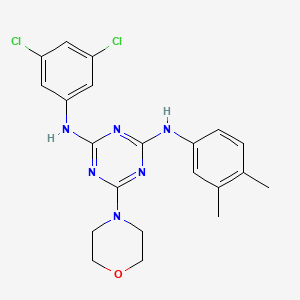

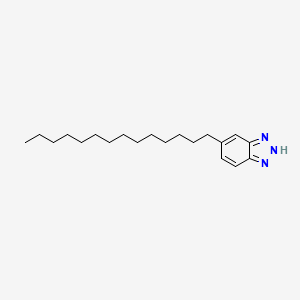

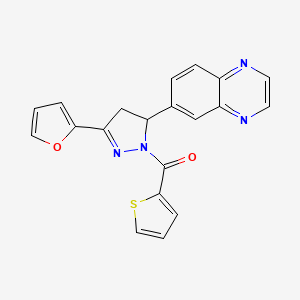

The compound is a derivative of pyrrolo[2,3-d]pyrimidine, which is a type of heterocyclic compound . Pyrrolo[2,3-d]pyrimidines are known to have various biological activities and are used in the development of several drugs .

Molecular Structure Analysis

The compound contains a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring . It also has various substituents including a methoxypropyl group, a methyl group, a carboxamide group, and a tetrahydrofuran ring.Applications De Recherche Scientifique

Synthesis and Biological Activities

The compound belongs to a class of chemicals that have been synthesized for exploring their potential pharmacological properties. For example, Abu-Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnagenone and khellinone, demonstrating anti-inflammatory and analgesic activities, and exhibiting significant inhibitory activity on COX-2 selectivity (Abu-Hashem, Al-Hussain, & Zaki, 2020). Bakhite, Al‐Sehemi, & Yamada (2005) explored the synthesis of novel pyrido and thieno pyrimidines, contributing to the diverse structural analogs that can be evaluated for various biological activities (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antifungal and Antiviral Properties

Hanafy (2011) discussed the synthesis of pyrido[2,3-d]pyrimidine derivatives showing significant antifungal activities, indicating the potential of these compounds in antimicrobial applications (Hanafy, 2011). Additionally, Saxena et al. (1990) synthesized analogues of sangivamycin and toyocamycin, demonstrating activity against human cytomegalovirus and herpes simplex virus type 1, further underscoring the therapeutic potential of such compounds (Saxena, Coleman, Drach, & Townsend, 1990).

Mécanisme D'action

Target of Action

The primary target of this compound is the α-amylase enzyme . This enzyme plays a crucial role in the breakdown of starch molecules into smaller ones such as glucose and maltose . In the context of diabetes, increased α-amylase activity in the blood can contribute to the rapid breakdown of complex carbohydrates into glucose, causing a faster rise in blood glucose levels following a meal .

Mode of Action

The compound interacts with the α-amylase enzyme, inhibiting its activity . This interaction is believed to slow down the digestion and absorption of carbohydrates, resulting in a more regulated and progressive release of glucose into the circulation .

Biochemical Pathways

The inhibition of α-amylase activity affects the carbohydrate metabolism pathway. By reducing the activity of this enzyme, the breakdown of complex carbohydrates into glucose is slowed down. This leads to a more gradual increase in blood glucose levels, which can be beneficial in the management of diabetes .

Pharmacokinetics

The compound has demonstrated excellent antidiabetic action in vitro, with ic50 values in the 0252–0281 mM range . This suggests that the compound may have good bioavailability and efficacy.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of α-amylase activity. This results in a slower breakdown of complex carbohydrates, leading to a more gradual increase in blood glucose levels . This can help manage hyperglycemia in diabetic patients.

Propriétés

IUPAC Name |

6-(3-methoxypropyl)-10-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O4/c1-14-6-3-8-25-18(14)23-19-16(21(25)27)12-17(24(19)9-5-10-28-2)20(26)22-13-15-7-4-11-29-15/h3,6,8,12,15H,4-5,7,9-11,13H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDYWJYIZPWDHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NCC4CCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-methoxypropyl)-9-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorophenyl)ethyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2837015.png)

![N'-[2-(4-Chlorophenyl)-1-cyclopropylaminoethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B2837016.png)

![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2837019.png)

![2-(methylsulfanyl)-N-{3-[2-(methylsulfanyl)pyridine-3-amido]phenyl}-N-propylpyridine-3-carboxamide](/img/structure/B2837022.png)

![N-benzyl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2837025.png)